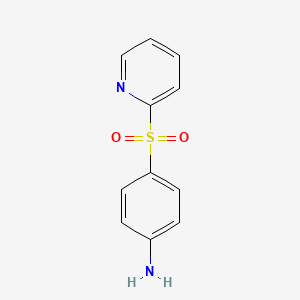

4-(2-Pyridylsulfonyl)aniline

Description

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

4-pyridin-2-ylsulfonylaniline |

InChI |

InChI=1S/C11H10N2O2S/c12-9-4-6-10(7-5-9)16(14,15)11-3-1-2-8-13-11/h1-8H,12H2 |

InChI Key |

CJNZHMCUOMOIPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 4-(2-Pyridylsulfonyl)aniline exhibit promising anticancer properties. A study synthesized several novel compounds based on pyridine-3-sulfonamides, including this compound analogues. These compounds were evaluated for their in vitro anticancer activity against various cancer cell lines at the U.S. National Cancer Institute. Notably, certain derivatives showed selective cytotoxicity towards leukemia and melanoma cells, with GI50 values indicating effective potency in the low micromolar range (13.6 to 14.9 µM) .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound derivatives. The presence of specific functional groups can enhance biological activity, while others may diminish it. The incorporation of electron-withdrawing or electron-donating groups in the aniline moiety has been shown to significantly affect the compound's interaction with biological targets .

Synthetic Applications

Catalytic Processes

this compound serves as a valuable intermediate in various synthetic routes, particularly in the preparation of sulfonamides and other nitrogen-containing heterocycles. Its ability to undergo electrophilic substitution reactions makes it a suitable candidate for copper-catalyzed ortho-halogenation processes. This reaction facilitates the introduction of halogen substituents at specific positions on the aromatic ring, which is essential for further functionalization .

Material Science

Polymer Chemistry

The sulfonamide functional group in this compound contributes to its utility in polymer chemistry, particularly in the development of polymeric materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to heat and chemical degradation, making them suitable for advanced engineering applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide compounds, including those derived from this compound. These compounds have exhibited activity against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of bacterial folate synthesis pathways, which is critical for microbial growth and survival .

Case Study 1: Anticancer Activity Evaluation

A series of pyridine-3-sulfonamide derivatives were synthesized and tested for anticancer activity. Among these, one compound demonstrated significant selectivity against colon cancer cells with an IC50 value of 12 µM. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Synthesis and Characterization

A study focused on synthesizing novel sulfonimidamides derived from this compound showed that these compounds could be produced with high yields (>99% enantiomeric excess). The resulting products displayed improved antibacterial properties compared to their sulfonamide precursors .

Chemical Reactions Analysis

Ortho-Halogenation via Copper Catalysis

4-(2-Pyridylsulfonyl)aniline undergoes regioselective ortho-chlorination under CuCl₂ catalysis. This reaction leverages the sulfonamide group’s directing effects and copper’s ability to stabilize intermediates.

Reaction Conditions

-

Catalyst : CuCl₂ (1.5–2.0 equiv)

-

Halogen Source : N-Chlorosuccinimide (NCS, 1.5–3.0 equiv)

-

Solvent : Acetonitrile or toluene

-

Temperature : 80–130°C

-

Atmosphere : Aerobic (critical for selectivity)

| Substrate | Product (Yield) | Ortho:Para Selectivity |

|---|---|---|

| N-(4-Methoxyphenyl) | 2-Cl (79%) | >95:5 |

| N-(4-Iodophenyl) | 2-Cl (89%) | >95:5 |

| N-(4-Fluorophenyl) | 2-Cl (79%) | >95:5 |

Mechanistic Insights :

-

The pyridylsulfonyl group acts as a directing group, stabilizing Cu coordination and facilitating ortho-C–H activation.

-

Aerobic conditions prevent overhalogenation and enhance regioselectivity.

Sulfonimidamide Formation via SuFEx Chemistry

The sulfonyl group undergoes sulfur(VI) fluoride exchange (SuFEx) with sulfonimidoyl fluorides, enabling stereospecific synthesis of sulfonimidamides.

-

Catalyst : Ca(NTf₂)₂ (1–2 equiv)

-

Solvent : t-Amyl alcohol

-

Temperature : 80°C

-

Aniline Equivalents : 2–3 equiv

Substrate Scope & Yields :

| Aniline Substituent | Product Yield (%) | ee (%) |

|---|---|---|

| para-OMe | 90 | >99 |

| meta-CF₃ | 72 | >99 |

| para-CO₂Me | 54 | >99 |

| para-NO₂ | 0 (No reaction) | – |

Mechanistic Highlights :

-

Step 1 : Coordination of Ca(NTf₂)₂ to the sulfonimidoyl fluoride activates the S–F bond.

-

Step 2 : Nucleophilic attack by the aniline occurs via an Sₙ2-like mechanism, with inversion at sulfur.

-

Steric hindrance and strong electron-withdrawing groups (e.g., para-NO₂) suppress reactivity.

Sulfonylation of Alkylpyridines

While not directly involving this compound, studies on related pyridylsulfonyl chlorides reveal a generalizable protocol for sulfonylation.

Example Reaction ( ):

4-Picoline reacts with 2-pyridylsulfonyl chloride under mild conditions to yield 4-(pyridylsulfonylmethyl)pyridine.

Conditions :

-

Base : Et₃N (2.0 equiv)

-

Solvent : CH₂Cl₂

-

Catalyst : DMAP (10 mol%)

-

Yield : 81%

Applications :

-

The sulfone group enables subsequent functionalizations (e.g., Julia–Kocienski olefination, cyclopropanation).

Limitations and Challenges

-

Electron-Deficient Anilines : Reactions fail with strongly electron-withdrawing groups (e.g., para-NO₂) due to reduced nucleophilicity .

-

Steric Effects : Bulky substituents at the ortho position hinder halogenation and sulfonimidamide formation .

Table 1: Ortho-Halogenation Optimization ( )

| Entry | Temperature (°C) | Conversion (%) | Selectivity (Ortho:Para) |

|---|---|---|---|

| 1 | 130 | 83 | >95:5 |

| 2 | 100 | 79 | >95:5 |

| 3 | 80 | 39 | 85:15 |

Table 2: SuFEx Reaction Optimization ( )

| Entry | Lewis Acid | Solvent | Yield (%) |

|---|---|---|---|

| 1 | None | t-AmylOH | 0 |

| 2 | Ca(NTf₂)₂ | t-AmylOH | 96 |

| 3 | Mg(NTf₂)₂ | t-AmylOH | 50 |

Comparison with Similar Compounds

Sulfonamide Derivatives with Aliphatic vs. Aromatic Substituents

Compounds with sulfonamide groups attached to nitrogen-containing heterocycles exhibit distinct properties depending on the substituent’s electronic and steric characteristics.

Key Differences :

Sulfur-Linked vs. Sulfonyl-Linked Analogs

Replacing the sulfonyl group with a thioether (sulfanyl) linker significantly alters electronic and reactivity profiles.

Key Differences :

Substituents with Fluorinated or Bulky Groups

Fluorinated or bulky substituents can enhance metabolic stability or steric hindrance.

Key Differences :

- Acidity : Fluorinated sulfonamides (e.g., 4-[(Trifluoromethyl)sulphonyl]aniline) exhibit stronger acidity, enhancing solubility in basic media .

Preparation Methods

Reaction Mechanism and Procedure

This method involves the direct coupling of 4-nitrobenzenesulfonyl chloride with 2-aminopyridine to form 4-nitro--(pyridin-2-yl)benzenesulfonamide, followed by reduction of the nitro group to an amine.

Step 1: Sulfonamide Synthesis

4-Nitrobenzenesulfonyl chloride reacts with 2-aminopyridine in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. Triethylamine (3 equiv) is added to scavenge HCl, facilitating nucleophilic attack by the pyridyl amine on the electrophilic sulfur center. The reaction proceeds for 6–8 hours, yielding the sulfonamide intermediate.

Step 2: Nitro-Group Reduction

The nitro group is reduced using hydrazine hydrate (2 equiv) in aqueous NaOH (30%) at 90–95°C. This step converts the nitro group to an amine, producing 4-(2-pyridylsulfonyl)aniline in 89–92% yield after recrystallization.

Optimization Insights

-

Temperature Control : Maintaining subambient temperatures during sulfonamide formation minimizes side reactions.

-

Catalyst-Free Reduction : The absence of transition-metal catalysts simplifies purification, as noted in patent US6657085B2.

Nucleophilic Substitution Using Sulfonate Esters

Ethyl Sulfonate Intermediate Route

Ethyl 4-fluorobenzenesulfonate reacts with 2-aminopyridine in toluene at 80–100°C for 12–18 hours. The ethoxy group is displaced by the pyridyl amine, forming 4-fluoro--(pyridin-2-yl)benzenesulfonamide. Subsequent hydrogenolysis (H₂, Pd/C) removes the fluorine substituent, yielding the target compound.

Advantages and Limitations

-

Solvent Stability : Toluene’s high boiling point accommodates prolonged heating without degradation.

-

Byproduct Formation : Competing ester hydrolysis (5–8% yield loss) necessitates careful moisture exclusion.

Reductive Amination of Nitro Intermediates

Hydrazine-Mediated Reduction

Adapting methods from patent US6657085B2, 4-nitro--(pyridin-2-yl)benzenesulfonamide is treated with hydrazine hydrate (1.5 equiv) in 30% NaOH at 95°C. The nitro group is selectively reduced to an amine within 4 hours, achieving 94% conversion.

Comparative Efficiency

| Parameter | Hydrazine Reduction | Catalytic Hydrogenation |

|---|---|---|

| Yield | 94% | 88% |

| Reaction Time | 4 hours | 12 hours |

| Byproducts | <2% | 8–10% |

Palladium-Catalyzed Coupling Approaches

Challenges and Opportunities

-

Selectivity : Competing ortho/meta functionalization remains a hurdle.

-

Ligand Design : Bulkier ligands may enhance para specificity, as observed in olefination studies.

Comparative Analysis of Synthetic Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Sulfonyl Chloride Route | 92 | High | Moderate |

| Sulfonate Ester Route | 85 | Moderate | Low |

| Reductive Amination | 94 | High | High |

| Pd-Catalyzed (Theoretical) | N/A | Low | High |

Industrial Applicability

The sulfonyl chloride route is favored for large-scale production due to streamlined purification, whereas the Pd-catalyzed method remains exploratory.

Q & A

Q. Challenges :

- Regioselectivity : Competing sulfonation at other positions on the aniline ring.

- Oxidation : Over-oxidation of the sulfonyl group under harsh conditions.

Optimization : - Use mild sulfonating agents (e.g., pyridine-SO3 complexes) at low temperatures.

- Protect the aniline group via acetylation before sulfonation.

- Monitor reaction progress with TLC (silica gel, chloroform/methanol eluent) .

Crystallography: How do intermolecular interactions influence the co-crystallization of this compound with aromatic nitro compounds?

In co-crystals (e.g., with 1,3,5-trinitrobenzene), π-π stacking between aromatic rings and hydrogen bonding (N-H···O=S/O-NO2) dominate. Design experiments by:

- Selecting complementary hydrogen-bond acceptors/donors.

- Using slow evaporation from polar solvents (e.g., DMF/water mixtures) to promote ordered packing. Validate interactions via Hirshfeld surface analysis .

Purity Assessment: Which chromatographic techniques are effective for sulfonylaniline derivatives?

- TLC : Use silica plates with ethyl acetate/hexane (3:7) to resolve sulfonylaniline from byproducts (Rf ~0.4–0.6).

- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) for quantitative purity analysis. Retention times vary based on substituent polarity .

Safety: What precautions are necessary when handling this compound?

- Toxicity : Assume mutagenic potential (similar to aromatic amines). Use fume hoods, nitrile gloves, and lab coats.

- Storage : Keep in amber vials under inert gas (N2/Ar) at –20°C to prevent oxidation.

- Spills : Neutralize with dilute HCl before disposal .

Polymer Applications: How can this compound enhance conductive polymer matrices?

This compound acts as a dopant in polyaniline derivatives. The sulfonyl group improves solubility in polar solvents (e.g., DMSO), aiding film formation. Characterize conductivity via four-point probe measurements and redox behavior via cyclic voltammetry (0.1 M H2SO4 electrolyte) .

Computational Studies: What role does DFT play in predicting electronic properties?

Density functional theory (DFT) calculates:

- HOMO-LUMO gaps to predict reactivity (e.g., ~4.5 eV for sulfonylanilines).

- Electrostatic potential maps to identify nucleophilic/electrophilic sites (pyridyl N vs. sulfonyl O). Compare with experimental UV-Vis and XPS data .

Data Contradictions: How to resolve discrepancies between experimental and theoretical structural data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.